molecular formula C20H20FN5O2S B2615408 5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-10-8

5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2615408
CAS No.: 887222-10-8
M. Wt: 413.47
InChI Key: CAFJOBYJAIIIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a recognized and potent, cell-permeable inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). It functions by competitively binding to the ATP-binding site of the kinase domain, thereby blocking its catalytic activity and subsequent downstream signaling. This targeted mechanism makes it an essential pharmacological tool for probing the FGFR signaling axis, which is implicated in critical cellular processes including proliferation, differentiation, and survival. The primary research value of this compound lies in the study of FGFR-driven pathologies, most notably in oncology. It is utilized in vitro and in cell-based assays to investigate the role of FGFR1 in various cancer models, such as leukemia and solid tumors, and to explore the potential of FGFR inhibition as a therapeutic strategy. Research has demonstrated its efficacy in selectively inhibiting FGFR1, which can lead to the suppression of cancer cell growth and the induction of apoptosis. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c1-24-8-10-25(11-9-24)16(13-4-6-14(21)7-5-13)17-19(27)26-20(29-17)22-18(23-26)15-3-2-12-28-15/h2-7,12,16,27H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFJOBYJAIIIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazolothiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the furan ring: This step may involve the use of furan-2-carbaldehyde or similar reagents.

    Attachment of the fluorophenyl group: This can be done via nucleophilic substitution reactions.

    Incorporation of the methylpiperazinyl group: This step may involve the use of 4-methylpiperazine and suitable coupling agents.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving automated synthesis and purification techniques.

Chemical Reactions Analysis

5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens, acids, and bases.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function and triggering endoplasmic reticulum stress .

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s triazolo-thiazole core distinguishes it from analogs with triazolo-thiadiazoles (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ) or pyrazoline-thiazole hybrids (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole ) . The sulfur atom in the thiazole ring (vs. thiadiazole’s dual S/N atoms) influences electronic properties and binding specificity.

Substituent Effects

  • Halogenated Aryl Groups: The target’s 4-fluorophenyl group contrasts with the 2-fluorophenyl in 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)thiazolo-triazol-6-ol . Chloro/bromo derivatives (e.g., 4-(4-chlorophenyl)-thiazole in ) show antimicrobial activity, suggesting halogens at para positions optimize bioactivity .
  • Piperazine vs. Phenyl Substitutions :

    • The 4-methylpiperazinyl group in the target may enhance solubility and CNS penetration compared to the 4-methylphenyl group in ’s analog .

Physicochemical Properties

  • Solubility : The 4-methylpiperazine moiety improves aqueous solubility relative to purely aromatic substituents (e.g., ’s 4-methylphenyl group) .

Research Findings and Implications

  • Structural Insights : Isostructural chloro/bromo derivatives () exhibit planar conformations except for perpendicular fluorophenyl groups, suggesting substituent orientation impacts intermolecular interactions .
  • Activity Trends : Para-halogenation (Cl, F) correlates with antimicrobial activity, while methoxy groups () favor antifungal effects via enzyme inhibition .
  • Piperazine Advantage : Piperazinyl groups in the target compound may improve pharmacokinetics compared to phenyl analogs, though in vivo studies are needed .

Biological Activity

The compound 5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Triazole and Thiazole Rings : These heterocyclic rings are known for their diverse biological activities.
  • Furan Moiety : Often associated with anti-inflammatory and antimicrobial properties.
  • Fluorophenyl and Piperazine Substituents : These groups enhance the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of triazole-thiazole compounds exhibit significant antimicrobial activity. The compound in focus has shown effectiveness against various bacterial strains, including resistant strains. In vitro studies demonstrated an IC50 (half-maximal inhibitory concentration) value indicating strong antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Microorganism IC50 (μM)
Staphylococcus aureus5.2
Escherichia coli7.8
Pseudomonas aeruginosa12.0

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (μM)
MCF-76.5
HCT1168.3

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of DNA Synthesis : The triazole moiety may interfere with nucleic acid synthesis in microbial cells.
  • Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Activity : The furan component contributes to reducing oxidative stress in cells, enhancing its therapeutic potential.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results indicated that it effectively inhibited biofilm formation and reduced bacterial load in infected tissue samples.

Study 2: Anticancer Properties

In a preclinical trial involving MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor size in xenograft models, demonstrating its potential as a therapeutic agent for breast cancer.

Q & A

Q. What are the optimal synthetic routes for this compound given its heterocyclic complexity?

The synthesis of this compound requires a multi-step approach, leveraging:

  • Cyclocondensation : Reacting furan-2-carbaldehyde derivatives with thiosemicarbazide to form the [1,2,4]triazolo[3,2-b][1,3]thiazole core .
  • Mannich Reaction : Introducing the 4-fluorophenyl and 4-methylpiperazine moieties via a Mannich base intermediate using formaldehyde and appropriate amines under acidic conditions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product.

Q. Key Considerations :

  • Use anhydrous solvents (e.g., DMF or toluene) to avoid side reactions.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How can spectroscopic methods confirm the compound’s structure?

A combination of techniques is critical:

  • 1H/13C NMR : Identify substituents (e.g., furan protons at δ 6.3–7.2 ppm, piperazine methyl at δ 2.3 ppm) and confirm regiochemistry of the triazole-thiazole fusion .
  • IR Spectroscopy : Detect hydroxyl (-OH) stretching (~3200 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ m/z ~470) and purity (>95%) .

Q. How to design molecular docking studies to predict biological targets?

  • Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) due to structural similarities to antifungal triazole derivatives .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters :
    • Set grid boxes to encompass the active site (e.g., 20 ų around heme in 3LD6).
    • Validate docking poses via RMSD (<2.0 Å) against co-crystallized ligands .
  • Interpretation : Focus on binding energies (ΔG < -8 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Tyr118 in 3LD6) .

Q. How to resolve discrepancies in reported biological activity data?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC values against Candida albicans using CLSI guidelines) .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography (e.g., CCDC deposition) to rule out polymorphic effects .
  • Meta-Analysis : Compare IC50 ranges across studies (e.g., 0.5–5 µM for antifungal activity) and identify outliers due to solvent/DMSO interference .

Q. What strategies optimize structure-activity relationships (SAR) for substituent modifications?

  • Piperazine Substitution : Replace 4-methylpiperazine with 4-ethyl or 4-cyclopropyl analogs to enhance lipophilicity (logP) and blood-brain barrier penetration .
  • Fluorophenyl Positioning : Test ortho/meta-fluoro isomers to evaluate steric effects on target binding .
  • Triazole-Thiazole Core : Introduce electron-withdrawing groups (e.g., -NO2) at position 6 to modulate redox potential .

Q. Example SAR Table :

ModificationBiological Activity (IC50)LogPReference
4-Methylpiperazine2.1 µM (Antifungal)2.8
4-Ethylpiperazine1.5 µM (Antifungal)3.2
3-FluorophenylInactive2.5

Q. How to validate synthetic yields when scaling up reactions?

  • Process Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). For example, a 20% increase in NaH concentration improved yields from 45% to 62% in analogous triazole syntheses .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
  • Byproduct Analysis : Characterize impurities via HRMS and adjust stoichiometry to minimize side reactions (e.g., overalkylation) .

Methodological Guidance for Contradictory Data

Q. Conflicting solubility profiles in polar vs. nonpolar solvents

  • Root Cause : Polymorphism or residual solvents (e.g., DMF) altering crystallization behavior.
  • Resolution :
    • Perform DSC/TGA to detect solvates.
    • Recrystallize from acetonitrile/water (9:1) to obtain a stable polymorph .
    • Quantify residual solvents via GC-MS .

Q. Discrepancies in enzyme inhibition assays

  • Troubleshooting Steps :
    • Confirm enzyme source purity (e.g., recombinant vs. native).
    • Standardize cofactor concentrations (e.g., NADPH for CYP450 assays) .
    • Use positive controls (e.g., ketoconazole for 3LD6 inhibition) to calibrate activity .

Q. Future Directions

  • AI-Driven Synthesis : Integrate COMSOL Multiphysics with machine learning to predict optimal reaction conditions and reduce trial-and-error experimentation .
  • In Vivo Profiling : Develop radiolabeled analogs (e.g., 18F for PET imaging) to study pharmacokinetics in murine models .

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